(E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide is a hydrazone compound formed by the condensation of 2-(4-bromophenoxy)acetohydrazide with benzaldehyde. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. The structure features a hydrazone linkage, which is characteristic of many biologically active compounds.
This compound can be synthesized from commercially available starting materials, including 4-bromophenol and benzaldehyde. The synthesis involves standard organic reactions such as condensation and purification techniques.
(E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide can be classified as a hydrazone, a type of compound formed between a hydrazine derivative and an aldehyde or ketone. It falls under the broader category of organic compounds with potential pharmaceutical applications.
The synthesis of (E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide typically involves the following steps:
The reaction conditions generally include:
The primary reaction involving (E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide is its formation through the condensation of its precursors. Additionally, this compound may undergo various chemical transformations typical for hydrazones, including:
The reactivity of this compound can be influenced by substituents on the aromatic rings, which may enhance or diminish its reactivity based on electronic effects.
The mechanism of action for (E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide in biological systems typically involves:
In vitro studies have shown that similar compounds exhibit antibacterial properties against various pathogens, indicating potential therapeutic applications.
(E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide has several scientific uses, including:
Fragment-based drug design (FBDD) leverages small molecular fragments that bind weakly but efficiently to target protein subsites, which are subsequently optimized into high-affinity ligands. For benzylidene acetohydrazides targeting tyrosine kinases like c-Met, the trans-aromatic acyl hydrazine fragment serves as the critical starting point due to its dual hydrogen-bonding capability with Asp1222 and Lys1161 residues in the inactive DFG-out conformation of c-Met. Computational screening identified this fragment as optimal for occupying the hydrophobic back pocket of c-Met (characterized by residues Phe1134, Leu1195, and Phe1200), while allowing strategic growth toward the solvent-exposed front pocket [2] [6].
Fragment "growth" employed molecular docking simulations (MOE software) to link the hydrazide core to triazole-bearing aromatic systems. This approach generated derivatives such as triazole-bridged (E)-N′-benzylidene acetohydrazides, with substituent effects rigorously evaluated. For instance, electron-donating groups (e.g., -OH) at the benzylidene ring enhanced c-Met inhibition, while bulky substituents reduced activity against VEGFR-2—a key off-target kinase. Compound 10b (IC~50~ = 0.37 nM against c-Met) and 11b (IC~50~ = 3.41 nM against c-Met, 25.34 nM against VEGFR-2) emerged as dual inhibitors, validating FBDD’s utility in achieving multi-target specificity [2].
Table 1: Key Inhibitory Activities of Benzylidene Acetohydrazides Designed via FBDD
Compound | R Substituents | c-Met IC~50~ (nM) | VEGFR-2 IC~50~ (nM) |
---|---|---|---|
10b | 4-Cl, triazole linker | 0.37 | Not reported |
11b | 4-Acetylamino, triazole linker | 3.41 | 25.34 |
11h | 3-Br, 5-OH | 11.93 | Not reported |
11c | 4-OH | 5681.98 | Not reported |
The "deconstruction-reconstruction" strategy further refined these leads by dissecting known c-Met inhibitors into fragment units and reassembling them with benzylidene hydrazides. This method enhanced structural diversity while mitigating overfitting in virtual screening models, a common limitation in ligand-based approaches [6].
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular functionalization of the acetohydrazide scaffold under mild conditions, facilitating rapid diversification. This strategy centers on appending triazole motifs—which serve as rigid spacers or additional hydrogen-bond acceptors—to enhance target engagement. Key synthetic routes involve:
Table 2: Representative Click Chemistry Routes for Acetohydrazide Derivatives
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Azide-alkyne cycloaddition | Cu(I), THF, rt, 12 h | Ethyl triazole-4-carboxylate | 85–90 |
Ester hydrolysis | NaOH, MeOH/H~2~O, reflux, 4 h | Triazole-4-carboxylic acid | 92–95 |
Amide coupling | EDCI, HOBt, DMF, (E)-hydrazine | Triazole-linked acetohydrazide | 70–75 |
This approach circumvents isomerization issues encountered in linear syntheses (see Section 1.3) and allows incorporation of diverse pharmacophores. For example, linking acetylene derivatives to a 1,3,5-azide mesitylene core generated "Tri-Click" (TC) ligands, which demonstrated high-affinity copper(II) binding for DNA-targeted applications [10].
(E)-N′-benzylidene acetohydrazides exist as configurational isomers, with the trans (E) isomer exhibiting superior kinase inhibition due to optimal spatial positioning in the ATP-binding pocket. Traditional synthesis—condensing hydrazides with aldehydes—yields mixtures of cis (Z) and trans (E) isomers (~1:1 ratio) due to low energy barriers for isomerization. This complicates purification and reduces bioactive yields [2].
To enforce stereoselectivity, two optimized strategies have emerged:
The stereochemical outcome is confirmed via ^1^H-NMR: Trans isomers display downfield imine (-CH=N-) protons (δ 8.2–8.4 ppm), while cis isomers resonate upfield (δ 7.6–7.8 ppm). X-ray crystallography of related nickel(II) complexes further validates the (E) configuration, showing linear hydrazone geometry and canonical bond lengths [5] [9].
Bromophenoxy acetohydrazides serve as pivotal intermediates for anticancer agents. Three principal routes are employed, differing in the sequence of bromophenoxy incorporation and cyclization:
Table 3: Synthesis Routes for 2-(4-Bromophenoxy)acetohydrazide Intermediates
Route | Key Steps | Advantages | Yield (%) |
---|---|---|---|
1 | p-Bromophenol + methyl chloroacetate → ester; Hydrazinolysis (N~2~H~4~, MeOH) | High-purity product; Minimal byproducts | 85–90 |
2 | 2-(4-Bromophenyl)acetic acid → methyl ester; Hydrazinolysis | Scalable; Commercial starting materials | 80–85 |
3 | Ethyl 2-(4-bromophenoxy)acetate + hydrazine hydrate | One-pot; No chromatography required | 88–93 |
Route 1 (most common):
Route 2 (for 2-(4-bromophenyl)acetohydrazides):
Route 3 (indoline-based derivatives):
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9